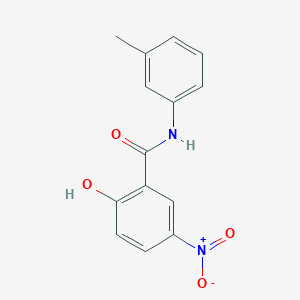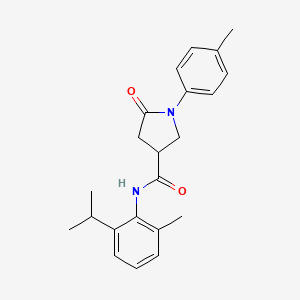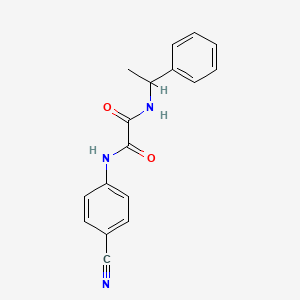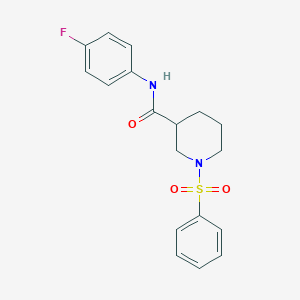
2-hydroxy-N-(3-methylphenyl)-5-nitrobenzamide
Overview
Description
2-hydroxy-N-(3-methylphenyl)-5-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxyl group, a nitro group, and a substituted phenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(3-methylphenyl)-5-nitrobenzamide typically involves the nitration of a precursor benzamide compound followed by the introduction of the hydroxyl and methylphenyl groups. One common method involves the following steps:
Nitration: The precursor benzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.
Hydroxylation: The nitrated compound is then subjected to hydroxylation using a suitable hydroxylating agent such as hydrogen peroxide or a peracid.
Substitution: Finally, the hydroxylated compound undergoes a substitution reaction with 3-methylphenylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(3-methylphenyl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 2-oxo-N-(3-methylphenyl)-5-nitrobenzamide.
Reduction: Formation of 2-hydroxy-N-(3-methylphenyl)-5-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
2-hydroxy-N-(3-methylphenyl)-5-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: It is used in research to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(3-methylphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-(3-methylphenyl)benzamide
- 2-hydroxy-N-(4-methylphenyl)-5-nitrobenzamide
- 2-hydroxy-N-(3-chlorophenyl)-5-nitrobenzamide
Uniqueness
2-hydroxy-N-(3-methylphenyl)-5-nitrobenzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both hydroxyl and nitro groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-N-(3-methylphenyl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-9-3-2-4-10(7-9)15-14(18)12-8-11(16(19)20)5-6-13(12)17/h2-8,17H,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKFNYXUKVXIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B4398122.png)
![Methyl 6-benzoyl-7-(2-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4398128.png)
![N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE](/img/structure/B4398142.png)
![3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B4398150.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4398158.png)

![N-(2-fluorophenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4398166.png)
![1-({[4-(4-Ethylphenyl)piperazin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4398186.png)
![2-[(4-Butoxy-3-chloro-5-methoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B4398191.png)

![5-chloro-3-hydroxy-1-methyl-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4398202.png)


![1-[(2-Chlorophenyl)methyl]-3-methoxy-4-nitropyrazole](/img/structure/B4398222.png)
